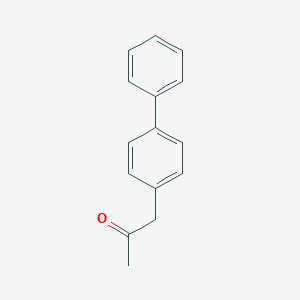
1-联苯-4-基-丙烷-2-酮
描述
The compound 1-Biphenyl-4-yl-propan-2-one is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. While the provided data does not directly discuss 1-Biphenyl-4-yl-propan-2-one, it does include information on structurally related compounds that can offer insights into the behavior and characteristics of the biphenyl ketone family.
Synthesis Analysis
The synthesis of related compounds often involves cascade reactions or multistep synthetic routes. For instance, a novel cascade reaction has been developed to form a new N,O-containing fused tricyclic skeleton, which demonstrates the complexity and creativity in synthesizing such compounds . Similarly, the synthesis of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones has been achieved through the reaction of chloromethyl precursors with various alcohols . These methods highlight the synthetic versatility and the potential approaches that could be applied to synthesize 1-Biphenyl-4-yl-propan-2-one.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography and computational methods. For example, the molecular structure of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione has been investigated, revealing a planar configuration and interesting packing in the solid state . The title molecule in another study, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, forms specific dihedral angles with its substituent groups, indicating the influence of molecular structure on the physical properties of these compounds .
Chemical Reactions Analysis
The reactivity of the carbonyl group and other functional groups in biphenyl ketones can lead to various chemical reactions. For instance, the ene-dione moiety in 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione shows a propensity for [4 + 2]-cycloadditions, which can be used to synthesize novel polycycles . This suggests that 1-Biphenyl-4-yl-propan-2-one could also undergo similar cycloaddition reactions, given the presence of a reactive carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl ketones are influenced by their molecular structure. For example, the presence of alkoxymethyl groups in (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones affects their antimicrobial and antioxidant activities . The crystal structure of related compounds, such as the one with a furan and benzene ring, shows specific interactions like C–H⋯π and π–π stacking, which can affect the compound's solubility and stability . These insights can be extrapolated to understand the properties of 1-Biphenyl-4-yl-propan-2-one, which may also exhibit similar interactions due to its aromatic nature.
科学研究应用
酪氨酸酶抑制和分子对接
已合成并分析了 1-联苯-4-基-丙烷-2-酮衍生物对酪氨酸酶的抑制活性,酪氨酸酶是色素沉着过程中至关重要的酶。值得注意的是,其中一些衍生物表现出显着的抗酪氨酸酶活性,与标准抑制剂曲酸相媲美。进一步的计算分子对接研究证实了抑制效果,揭示了这些活性化合物的初级结合位点是酪氨酸酶的活性位点入口,表明在治疗色素沉着过度疾病中具有潜在应用 (邝等人,2017)。
查尔酮衍生物和晶体结构分析
已合成、表征并研究了包含 1-联苯-4-基-丙烷-2-酮的查尔酮衍生物的晶体结构和赫希菲尔德表面分析。这些研究提供了对固态中分子相互作用和堆积的见解,增进了我们对它们生物活性和性质的结构基础的理解 (萨利安等人,2018)。
电化学研究用于腐蚀抑制
已研究了基于 1-联苯-4-基-丙烷-2-酮的化合物作为酸性环境中低碳钢的潜在腐蚀抑制剂。这些研究涉及电化学方法,如极化研究和电化学阻抗谱。结果表明,某些衍生物在保护低碳钢免受腐蚀方面显示出很高的效率,表明它们在工业应用中可用于提高金属部件的耐用性 (巴斯卡等人,2012)。
新型联苯基化合物的荧光研究
已合成并表征了新型联苯基化化合物,包括衍生自 1-联苯-4-基-丙烷-2-酮的化合物,以了解它们的荧光性质。这些研究对于探索这些化合物在有机电子、光子学和基于荧光的传感技术中的潜在应用具有重要意义 (巴斯卡和苏布拉马尼安,2011)。
抗菌和抗真菌特性
已测试了 1-联苯-4-基-丙烷-2-酮衍生物对各种病原真菌和细菌的抗菌活性。这些研究有助于寻找新的有效抗菌剂,并为进一步开发药物以对抗传染病提供了基础 (卡斯特拉诺等人,2003)。
安全和危害
属性
IUPAC Name |
1-(4-phenylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWRGYQYQRUKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277056 | |
| Record name | 1-biphenyl-4-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-4-yl-propan-2-one | |
CAS RN |
5333-01-7 | |
| Record name | NSC587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-biphenyl-4-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

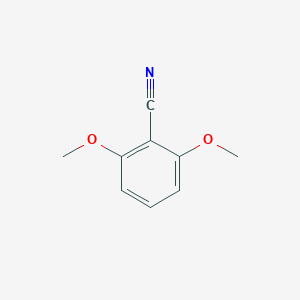
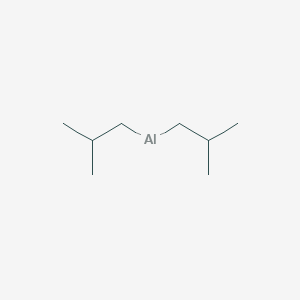
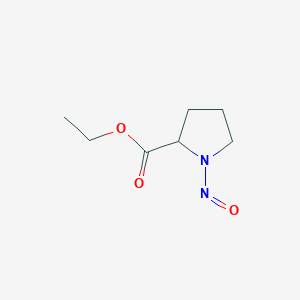

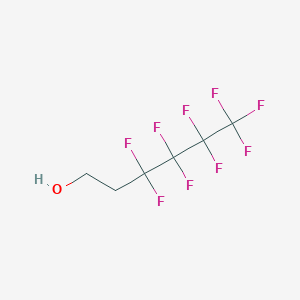
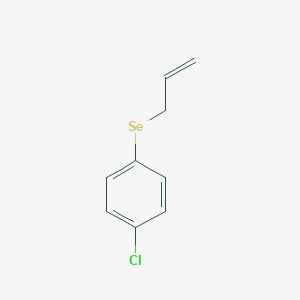
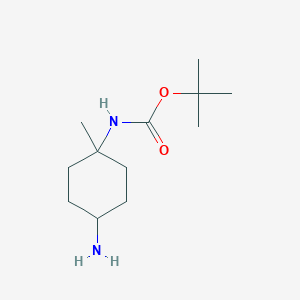
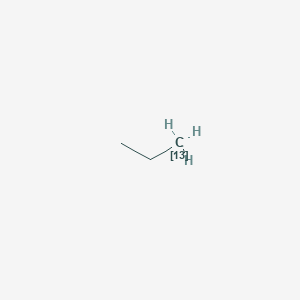

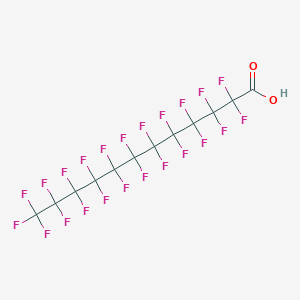
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)


![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)